molecular formula C23H27NO4 B1227510 Monascorubramin CAS No. 3627-51-8

Monascorubramin

Cat. No. B1227510
CAS RN: 3627-51-8
M. Wt: 381.5 g/mol
InChI Key: QZQXRZXYWVQWAY-UHFFFAOYSA-N
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Description

Monascorubramin is a microbial colorant . It is a bulgarialactone azaphilone compound found in Monascus pilosus used as an orange food colorant for biscuits or ice-cream . It has a role as a food coloring, a biological pigment, a fungal metabolite, a Hsp90 inhibitor, an anti-inflammatory agent, and an antineoplastic agent .


Synthesis Analysis

The biosynthetic pathway for Monascorubramin is reported in Penicillium marneffei . This fungus is a diffusible red pigment-producing, thermal dimorphic fungus. The red pigment of P. marneffei is a mixture of more than 16 chemical compounds, which are amino acid conjugates of monascorubramin and rubropunctatin .


Molecular Structure Analysis

The molecular formula of Monascorubramin is C23H27NO4 . The structure of Monascorubramin includes a gamma-lactone, a triketone, a polyketide, and an enone .


Chemical Reactions Analysis

The biosynthetic pathway of Monascorubramin involves a polyketide gene cluster and pathway that are also responsible for the biosynthesis of ankaflavin and citrinin, a mycotoxin with nephrotoxic activity in mammals .

Scientific Research Applications

Peptide Synthesis

Summary of the Application

“N-Fmoc-8-aminooctanoic acid” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological processes.

Methods of Application

In peptide synthesis, “N-Fmoc-8-aminooctanoic acid” is used as a building block. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for amines, which is removed under basic conditions to expose the free amine for further conjugation .

Results or Outcomes

The use of “N-Fmoc-8-aminooctanoic acid” in peptide synthesis contributes to the production of specific peptides with desired properties. However, the exact outcomes depend on the specific peptides being synthesized.

PROTAC Linker

Summary of the Application

“N-Fmoc-8-aminooctanoic acid” can be used as a PROTAC (Proteolysis Targeting Chimeras) linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Methods of Application

In the synthesis of PROTACs, “N-Fmoc-8-aminooctanoic acid” is used as a linker molecule. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Results or Outcomes

The use of “N-Fmoc-8-aminooctanoic acid” as a PROTAC linker contributes to the production of PROTACs that can target specific proteins for degradation. The exact outcomes depend on the specific PROTACs being synthesized.

Hydrogel Formation

Summary of the Application

“N-Fmoc-8-aminooctanoic acid” can be used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Methods of Application

In the formation of PHGs, “N-Fmoc-8-aminooctanoic acid” is used as a building block. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Results or Outcomes

The use of “N-Fmoc-8-aminooctanoic acid” in the formation of PHGs contributes to the production of hydrogels with desired properties. These hydrogels can be used in various applications such as drug delivery and diagnostic tools for imaging .

Biotechnological Applications

Summary of the Application

“N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” is used in the production of fungal pigments, which have a wide range of biotechnological applications .

Methods of Application

In the production of fungal pigments, “N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” is used as a building block. The pigments produced by fungi exhibit many biological properties .

Results or Outcomes

The use of “N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” in the production of fungal pigments contributes to the production of pigments with desired properties. These pigments have applications in industries related to textile, food, medicine, and cosmetics .

Future Directions

The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The present study on the elucidation of the biosynthetic pathway of Monascorubramin serves as a cornerstone for future studies on Monascorubramin biosynthesis pathway dissection in Monascus species .

properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189813
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-8-aminooctanoic acid

CAS RN

3627-51-8, 126631-93-4
Record name Monascorubramin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONASCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
J Lebeau, T Petit, M Fouillaud, L Dufossé, Y Caro - Microorganisms, 2020 - mdpi.com
… 10, like PP-R 2, 6-[(Z)-2-Carboxyvinyl]-N-GABA-PP-V 6, N-glutaryl-monascorubraminic acid 7 and N-threonine-monascorubramin 8 identified in this study from the marine-derived …
Number of citations: 13 www.mdpi.com
Y Higa, YS Kim, M Altaf-Ul-Amin, M Huang, N Ono… - BMC genomics, 2020 - Springer
… , including yellow pigments such as ankaflavin, monascin and rubropunctatin, orange pigments such as monascorubrin, purple pigments such as rubropunctamin and monascorubramin…
Number of citations: 17 link.springer.com
E Esmanhoto, BV Kilikian - Journal of Chromatography B, 2004 - Elsevier
… two-phase systems (ATPS) were applied for extraction of small molecules (polycetides) – retamycin, an anthracyclin, and two red pigments, rubropunctamin and monascorubramin – …
Number of citations: 34 www.sciencedirect.com
D Wild, G Tóth, HU Humpf - Journal of agricultural and food …, 2002 - ACS Publications
… The six main pigments, namely the red pigments rubropunctamin (1) and monascorubramin (4), the orange pigments rubropunctatin (6) and monascorubrin (8), and the yellow pigments …
Number of citations: 141 pubs.acs.org
JC Frisvad, N Yilmaz, U Thrane, KB Rasmussen… - PloS one, 2013 - journals.plos.org
Some species of Talaromyces secrete large amounts of red pigments. Literature has linked this character to species such as Talaromyces purpurogenus, T. albobiverticillius, T. marneffei…
Number of citations: 162 journals.plos.org
R RIZKULOH - academia.edu
Monascus sp. can be used as an ingredient in rice fermentation to produce red rice, called Angkak. In Asia, Angkak is used as traditional medicine and food containing bioactive …
Number of citations: 2 www.academia.edu
CK Venil, P Lakshmanaperumalsamy - Electronic Journal of Biology, 2009 - academia.edu
The toxicity problems caused by those of synthetic origin pigments to the environment have created a mounting interest towards natural pigments. Among natural pigments, pigments …
Number of citations: 217 www.academia.edu
E Pisareva, V Savov, A Kujumdzieva - Zeitschrift für Naturforschung …, 2005 - degruyter.com
… These fungi are known to produce yellow (monascin and ankaflavin), orange (monascorubrin and rubropunktatin) and red pigments (monascorubramin and rubropunktamin). Their …
Number of citations: 54 www.degruyter.com
S Priatni - Procedia Chemistry, 2015 - Elsevier
… are included the orange pigments called monascorubin and rubropunctatin, the yellow pigments called monascin and ankaflavin, and the red pigments called monascorubramin and …
Number of citations: 6 www.sciencedirect.com
I Klingelhöfer, GE Morlock - Analytical and bioanalytical chemistry, 2019 - Springer
For the analysis of pigment-rich red yeast rice products, a fast quantitative high-performance thin-layer chromatography (HPTLC) method was newly developed and validated. The …
Number of citations: 18 link.springer.com

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